N1-(pyridin-3-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(pyridin-3-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a complex organic compound that features a pyridine ring, an oxazolidine ring, and an oxalamide group
Scientific Research Applications
N1-(pyridin-3-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(pyridin-3-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the oxazolidine ring: This can be achieved by reacting an appropriate amino alcohol with a tosyl chloride derivative under basic conditions.
Attachment of the pyridine ring: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.
Formation of the oxalamide group: The final step involves the coupling of the oxazolidine and pyridine intermediates with oxalyl chloride in the presence of a base to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(pyridin-3-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of N1-(pyridin-3-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N1-(pyridin-2-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- N1-(pyridin-4-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- N1-(pyridin-3-ylmethyl)-N2-((3-mesyloxazolidin-2-yl)methyl)oxalamide
Uniqueness
N1-(pyridin-3-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-14-4-6-16(7-5-14)29(26,27)23-9-10-28-17(23)13-22-19(25)18(24)21-12-15-3-2-8-20-11-15/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSAPZSFHCNRIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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